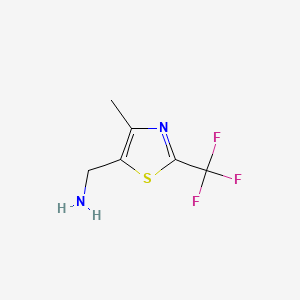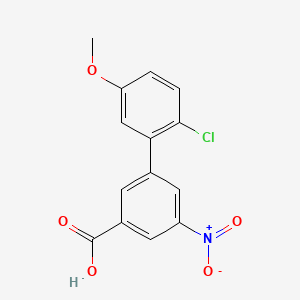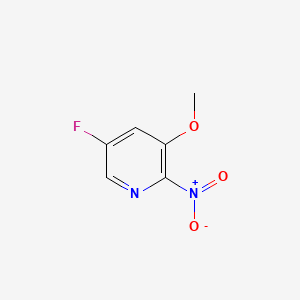
3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid is an organic compound with a complex structure that includes both carboxylic acid and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a fluorinated benzoic acid derivative, followed by carboxylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts for carboxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and carboxylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of 3-(3-Carboxy-5-aminophenyl)-5-nitrobenzoic acid.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid exerts its effects depends on its chemical interactions. The carboxylic acid group can form hydrogen bonds, while the nitro group can participate in electron-withdrawing interactions. These properties make it a versatile compound for various applications, including as a ligand in coordination chemistry and as a reactive intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Carboxy-5-fluorophenyl)benzoic acid
- 3-(3-Carboxy-5-fluorophenyl)-5-fluorobenzoic acid
- 4-(3-Carboxy-5-fluorophenyl)-2-chlorobenzoic acid
Uniqueness
3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid is unique due to the presence of both carboxylic acid and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. Its fluorine atom also adds to its uniqueness by influencing the compound’s electronic properties and reactivity.
Propriétés
IUPAC Name |
3-(3-carboxy-5-fluorophenyl)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO6/c15-11-3-7(1-9(4-11)13(17)18)8-2-10(14(19)20)6-12(5-8)16(21)22/h1-6H,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQDVFDWNGGIOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C2=CC(=CC(=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690915 |
Source


|
| Record name | 5-Fluoro-5'-nitro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261898-31-0 |
Source


|
| Record name | 5-Fluoro-5'-nitro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B595263.png)
![7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B595268.png)






